2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a 2,4-dichlorophenyl group and an o-tolyl group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of o-Tolyl Group: The o-tolyl group can be attached through a nucleophilic substitution reaction, where the intermediate product reacts with o-toluidine in the presence of a base such as sodium hydride.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-N-(p-tolyl)quinoline-4-carboxamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(2,4-Dichlorophenyl)-N-(m-tolyl)quinoline-4-carboxamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
2-(2,4-Dichlorophenyl)-N-(phenyl)quinoline-4-carboxamide: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity, biological activity, and overall properties compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O/c1-14-6-2-4-8-20(14)27-23(28)18-13-22(17-11-10-15(24)12-19(17)25)26-21-9-5-3-7-16(18)21/h2-13H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOYDYGXWZBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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